Hydroxypropyl bisstearamide monoethanolamide
Description
Hydroxypropyl bisstearamide monoethanolamide is a compound that is possibly marketed outside the US . It was first approved in 2015 . The compound has a molecular formula of C43H86N2O5 and a molecular weight of 711.1533 . It is also known by other names such as Hydroxypropyl Bisstearamide MEA and Ceramide PC-108 .
Molecular Structure Analysis
The molecular structure of Hydroxypropyl bisstearamide monoethanolamide is different from Ceramide 3 . The compound cannot be categorized as a ceramide because it lacks the sphingosine moiety .
Future Directions
Hydroxypropyl bisstearamide monoethanolamide is a compound that mimics ceramides and is claimed to have similar effectiveness as Ceramide 3 at moisturizing the skin and restoring the skin barrier . Future research could focus on further understanding the properties and potential applications of this compound.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[2-hydroxy-3-[2-hydroxyethyl(octadecanoyl)amino]propyl]octadecanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H86N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)44(35-37-46)39-41(48)40-45(36-38-47)43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46-48H,3-40H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYUFUZVNFGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H86N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195330 | |
Record name | Hydroxypropyl bisstearamide monoethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxypropyl bisstearamide monoethanolamide | |
CAS RN |
425394-25-8 | |
Record name | Hydroxypropyl bisstearamide monoethanolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425394258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxypropyl bisstearamide monoethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYPROPYL BISSTEARAMIDE MONOETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4H84545F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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